molecular formula C18H26ClNO6 B4042026 4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042026
M. Wt: 387.9 g/mol
InChI Key: IFYFQIXPBRBFCS-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a chemical compound that combines a morpholine derivative with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine typically involves the reaction of 3-chlorophenol with butyl bromide to form 3-chlorophenoxybutane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine is unique due to its specific combination of a morpholine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[4-(3-chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.C2H2O4/c1-13-11-18(12-14(2)20-13)8-3-4-9-19-16-7-5-6-15(17)10-16;3-1(4)2(5)6/h5-7,10,13-14H,3-4,8-9,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYFQIXPBRBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
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4-[4-(3-Chlorophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid

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